molecular formula C23H27BrN6O B13675685 6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide

6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide

Cat. No.: B13675685
M. Wt: 483.4 g/mol
InChI Key: OZDPHULHOREWJQ-UHFFFAOYSA-N
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Description

6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a piperidine ring, and a pyrazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives of the original compound.

Scientific Research Applications

6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide is unique due to its combination of a piperidine ring and a pyrazole ring, which are not commonly found together in similar compounds. This unique structure may confer specific properties and applications that are not present in other related compounds.

Properties

Molecular Formula

C23H27BrN6O

Molecular Weight

483.4 g/mol

IUPAC Name

6-bromo-N-[2-(5-methylpyridin-2-yl)-5-(1-propan-2-ylpiperidin-4-yl)pyrazol-3-yl]pyridine-2-carboxamide

InChI

InChI=1S/C23H27BrN6O/c1-15(2)29-11-9-17(10-12-29)19-13-22(27-23(31)18-5-4-6-20(24)26-18)30(28-19)21-8-7-16(3)14-25-21/h4-8,13-15,17H,9-12H2,1-3H3,(H,27,31)

InChI Key

OZDPHULHOREWJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(=CC(=N2)C3CCN(CC3)C(C)C)NC(=O)C4=NC(=CC=C4)Br

Origin of Product

United States

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